molecular formula C14H15N3O2S B10963552 N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]pyridine-3-carboxamide

N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]pyridine-3-carboxamide

Cat. No.: B10963552
M. Wt: 289.35 g/mol
InChI Key: VLFGDPAYTNRGKU-UHFFFAOYSA-N
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Description

N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]pyridine-3-carboxamide: is a heterocyclic compound containing both a pyridine and a thiophene ring. Its chemical formula is C₁₄H₁₄N₂O₂S, and it has a molecular mass of 282.34 g/mol. Thiophene derivatives, like this compound, play a crucial role in medicinal chemistry due to their diverse therapeutic properties .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3-aminothiophene-2-carboxamide with 3-pyridinecarboxylic acid under appropriate reaction conditions. The carbamoylation step introduces the amide group at the 3-position of the thiophene ring.

Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ organic synthesis techniques. Optimization of reaction conditions, solvent choice, and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the pyridine or thiophene ring can yield corresponding dihydro derivatives.

    Substitution: Substituents on the pyridine and thiophene rings can be modified via nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., amines, alkoxides) in the presence of suitable catalysts.

Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield sulfoxides or sulfones, while reduction leads to dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry::

    Anti-inflammatory: Thiophene derivatives exhibit anti-inflammatory properties.

    Anti-cancer: Some thiophenes demonstrate anti-cancer activity.

    Anti-microbial: Thiophenes can inhibit microbial growth.

Industry::
  • Thiophene-based compounds serve as intermediates in pharmaceutical and agrochemical synthesis.

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

For instance, Tipepidine , Tiquizium Bromides , and Dorzolamide contain thiophene nuclei . this compound’s unique combination of functional groups sets it apart.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

N-(3-carbamoyl-5-propan-2-ylthiophen-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H15N3O2S/c1-8(2)11-6-10(12(15)18)14(20-11)17-13(19)9-4-3-5-16-7-9/h3-8H,1-2H3,(H2,15,18)(H,17,19)

InChI Key

VLFGDPAYTNRGKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)C2=CN=CC=C2)C(=O)N

Origin of Product

United States

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